Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the formation of the thioester linkage under mild conditions using reagents such as methyl chloroacetate and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioester group can undergo hydrolysis, releasing active metabolites that can interact with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(quinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(2-methylquinoline-8-carbonyl)piperidin-3-yl)thio)acetate
Uniqueness
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the 2-methylquinoline moiety, which can enhance its binding affinity to biological targets compared to other quinoline derivatives. Additionally, the pyrrolidine ring provides a distinct three-dimensional structure that can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJURPLVNTWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)SCC(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.